Rhodinyl phenylacetate Rhodinyl phenylacetate Rhodinyl phenylacetate, also known as fema 2985, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl phenylacetate has been primarily detected in urine. Within the cell, rhodinyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl phenylacetate has a floral, geranium, and honey taste.
Brand Name: Vulcanchem
CAS No.: 10486-14-3
VCID: VC20974763
InChI: InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1
SMILES: CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol

Rhodinyl phenylacetate

CAS No.: 10486-14-3

Cat. No.: VC20974763

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Rhodinyl phenylacetate - 10486-14-3

Specification

Description Rhodinyl phenylacetate, also known as fema 2985, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl phenylacetate has been primarily detected in urine. Within the cell, rhodinyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl phenylacetate has a floral, geranium, and honey taste.
CAS No. 10486-14-3
Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
IUPAC Name [(3S)-3,7-dimethyloct-7-enyl] 2-phenylacetate
Standard InChI InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1
Standard InChI Key SKZDJVXLRPCFQC-INIZCTEOSA-N
Isomeric SMILES C[C@@H](CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
SMILES CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
Canonical SMILES CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1

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